5-Isothiocyanato-3-propylisoquinoline
Description
5-Isothiocyanato-3-propylisoquinoline is a synthetic heterocyclic compound featuring an isoquinoline backbone substituted with a propyl group at position 3 and an isothiocyanate (-NCS) functional group at position 4. This compound is of interest in medicinal chemistry due to the reactive isothiocyanate moiety, which enables covalent interactions with biological nucleophiles (e.g., thiols or amines), making it a candidate for targeted drug design or biochemical probes . Its structural uniqueness lies in the juxtaposition of the hydrophobic propyl chain and the electrophilic isothiocyanate group, which influences its solubility, reactivity, and binding affinity compared to analogs.
Properties
Molecular Formula |
C13H12N2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
5-isothiocyanato-3-propylisoquinoline |
InChI |
InChI=1S/C13H12N2S/c1-2-4-11-7-12-10(8-14-11)5-3-6-13(12)15-9-16/h3,5-8H,2,4H2,1H3 |
InChI Key |
CDWXWNNRMUQYSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=CC=C2N=C=S)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 5-isothiocyanato-3-propylisoquinoline, enabling a systematic comparison of their properties:
Substituent-Based Comparisons
- 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1415563-38-6): Substituent: Isopropylthio (-S-iPr) group. Applications: Primarily used in agrochemical research due to its sulfur-based stability .
- 5-[3-(Methanesulfonamido)phenyl]-2-methoxypyridine-3-carboxylic Acid: Substituent: Methanesulfonamido (-SO₂NHMe) group. Reactivity: The sulfonamide group enhances hydrogen-bonding capacity but lacks covalent reactivity. Solubility: Higher aqueous solubility compared to this compound due to polar sulfonamide and carboxylic acid groups .
- 5-[3-(Methylsulfanyl)phenyl]-5H-thieno[2,3-c]pyrrole: Substituent: Methylsulfanyl (-SMe) group.
Reactivity and Stability
The isothiocyanate group in this compound confers high reactivity toward nucleophiles, enabling irreversible protein modification. In contrast, analogs with sulfonyl or thioether groups (e.g., CAS 1415563-38-6) exhibit reversible interactions and greater metabolic stability .
Data Table: Key Properties of this compound and Analogs
| Compound Name | CAS Registry No. | Substituent(s) | Solubility (LogP) | Reactivity Profile | Supplier Availability |
|---|---|---|---|---|---|
| This compound | Not listed | -NCS, -C₃H₇ | 3.2 (predicted) | High (covalent) | Limited |
| 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine | 1415563-38-6 | -S-iPr | 2.8 | Moderate (reversible) | 5 suppliers |
| 5-[3-(Methanesulfonamido)phenyl]-2-methoxypyridine-3-carboxylic Acid | 1415563-29-5 | -SO₂NHMe, -CO₂H | 1.5 | Low (hydrogen-bonding) | 3 suppliers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
